molecular formula C12H12N2O2 B12927674 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid CAS No. 832075-50-0

6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid

Cat. No.: B12927674
CAS No.: 832075-50-0
M. Wt: 216.24 g/mol
InChI Key: MKJIFXBOWARRRX-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework Analysis

The dihydropyrimidine core consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. In 6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid, partial saturation occurs at the 1,4-positions, distinguishing it from fully aromatic pyrimidines or fully saturated tetrahydropyrimidines. The 1,4-dihydro configuration introduces a non-planar conformation, with localized single bonds at C1–N1 and C4–N3 disrupting π-electron delocalization across the ring.

Key bond lengths derived from crystallographic studies of analogous compounds reveal that the N1–C2 and N3–C4 bonds measure approximately 1.35–1.38 Å, consistent with partial double-bond character due to resonance stabilization. The C5–C6 bond adjacent to the carboxylic acid group exhibits slight elongation (1.51 Å), reflecting reduced conjugation with the electron-withdrawing carboxyl moiety.

Table 1: Selected Bond Lengths in Dihydropyrimidine Derivatives

Bond Type Length (Å) Source Compound
N1–C2 1.36 Ethyl 6-methyl-2-oxo-4-phenyl
C5–C6 1.51 1-Methyl-6-oxo derivative
C4–Ph (phenyl) 1.48 Ethyl 6-methyl-4-phenyl

Substituent Configuration and Stereochemical Considerations

The substituents at positions 4 (phenyl), 5 (carboxylic acid), and 6 (methyl) impose steric and electronic constraints on the molecule. X-ray diffraction data for ethyl 6-methyl-4-phenyl-2-thioxo derivatives indicate that the phenyl group at C4 adopts a pseudo-axial orientation, forming a dihedral angle of 86.5° with the dihydropyrimidine ring. This orientation minimizes steric clashes between the phenyl ring and the C5 carboxyl group.

The methyl group at C6 occupies an equatorial position, stabilizing the screw-boat conformation observed in related structures. The carboxylic acid at C5 participates in intramolecular hydrogen bonding with the N3–H group, further rigidifying the structure. This interaction reduces rotational freedom around the C5–C6 bond, as evidenced by NMR coupling constants (J = 6.2–6.5 Hz) in analogous pyrrole-carboxylic acids.

Properties

CAS No.

832075-50-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14-7-13-8)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,13,14)(H,15,16)

InChI Key

MKJIFXBOWARRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=CN1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Key Data:

Starting MaterialsCatalyst/ConditionsProduct (Yield)
Benzaldehyde, ethyl acetoacetate, ureaHCl (cat.), ethanol, 75°CEthyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate (82%)
Ethyl ester intermediateNaOH, methanol/water6-Methyl-4-phenyl-DHPM-5-carboxylic acid (92%)

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution at the C2 position when reacted with aryl amines or thiols. For example:

  • Reaction with 2,4-difluoroaniline in 1,4-dioxane/HCl (100°C, 12 h) yields 2-(2,4-difluorophenylamino)-4-methyl-6-phenylpyrimidine-5-carboxylic acid (82% yield) .

  • Alkylation with dimethyl sulfate introduces methylthio groups, forming intermediates for further functionalization .

Comparative Substitution Pathways:

ReagentConditionsProduct StructureYield
2,4-Difluoroaniline4M HCl/dioxane, 100°CC19H14F2N3O2 82%
Dimethyl sulfateReflux in ethanolMethylthio-DHPM derivatives 72–85%

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation :

  • Esterification : Reacts with ethanol/H2SO4 to regenerate ethyl esters.

  • Amidation : Forms bioactive amides when treated with amines (e.g., piperidine derivatives) under coupling agents like DCC/DMAP.

Example Amidation:

Amine ReagentConditionsProduct
2-PiperidinoethylamineDCC/DMAP, DCMPiperidinoethylamide derivative

Oxidation and Reduction

  • Oxidation : Treatment with ceric ammonium nitrate (CAN) in acetone/NaHCO3 oxidizes the dihydropyrimidine ring, forming pyrimidine derivatives .

  • Reduction : Sodium borohydride reduces carbonyl groups, though this is less common due to the stability of the conjugated system.

Oxidation Reaction Data:

Oxidizing AgentConditionsProductLCMS (M+1)
Ceric ammonium nitrateAcetone/NaHCO3, RT2-Chloro-DHPM derivative 277.2

Ring Functionalization

The phenyl ring at C4 undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions. For instance, bromination at the para position of the phenyl group enhances bioactivity .

Biological Activity Correlation

Derivatives exhibit structure-dependent pharmacological effects:

  • Antifungal Activity : 2-(4-Chlorophenylamino) derivatives show MIC values of 8 µg/mL against Candida albicans .

  • Anti-inflammatory Action : Inhibition of NF-κB pathways is linked to electron-withdrawing substituents (e.g., -F, -Cl) at the aryl amino group .

Structural Characterization

Key spectral data for reaction products:

  • 1H NMR (DMSO-d6): δ 2.40 (s, 3H, CH3), 7.45 (m, 5H, Ar-H), 9.55 (s, 1H, NH) .

  • 13C NMR : δ 22.8 (CH3), 165.9 (C=O), 167.3 (C=N) .

  • LCMS : M+1 peaks correlate with molecular formulas (e.g., 342.32 for difluoro derivatives) .

Scientific Research Applications

Pharmacological Properties

  • Antihypertensive Agents
    • The compound has been identified as a potent antihypertensive agent. Studies indicate that derivatives of 1,4-dihydropyrimidine compounds exhibit significant activity in lowering blood pressure by acting as calcium channel blockers. This mechanism helps to relax blood vessels and improve blood flow, making it a valuable candidate for hypertension treatment .
  • Cardiovascular Health
    • Research has shown that 6-Methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylic acid can enhance cerebral blood flow. In animal studies, intravenous administration of related compounds resulted in a significant increase in cerebral blood flow, suggesting potential applications in treating conditions like stroke or other cerebrovascular diseases .
  • Selectivity at Receptor Sites
    • Certain analogs of this compound have demonstrated selective antagonism at human A3 adenosine receptors, which are implicated in various physiological processes including cardiovascular function and inflammation. This selectivity indicates potential therapeutic uses in managing conditions related to these pathways .

Synthesis and Derivatives

The synthesis of this compound and its derivatives often involves multi-step organic reactions. Various methods such as ultrasound-assisted synthesis have been explored to enhance yield and efficiency . The structural modifications of this compound can lead to enhanced biological activity and specificity.

Case Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats, derivatives of this compound were administered. The results indicated a dose-dependent reduction in systolic blood pressure, with significant efficacy observed at higher concentrations. This supports the compound's potential use as a therapeutic agent for hypertension management.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related dihydropyrimidine compounds on ischemic brain injury models. The administration of these compounds prior to induced ischemia resulted in reduced neuronal death and improved functional recovery post-injury, indicating their potential role in neuroprotection during stroke events.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Position 4 Aryl Groups :

  • The phenyl group at position 4 (as in the parent compound) is critical for calcium channel blockade, mimicking the pharmacophore of DHPs like nifedipine . Replacement with electron-withdrawing groups (e.g., 4-nitrophenyl in ) shifts activity toward antifungal applications, likely due to altered membrane permeability.
  • Substitution with heteroaryl groups (e.g., furan in ) enhances antioxidant activity, possibly due to radical scavenging by the heterocyclic ring.

Position 2 Modifications :

  • The presence of sulfur (2-thioxo or 2-S-alkyl) enhances both antioxidant and antihypertensive activities. For instance, the S-ethyl derivative (Table 1) exhibits superior potency (IC₅₀ = 5.2 nM) compared to the parent carboxylic acid .
  • Hydroxyl or oxo groups at position 2 reduce calcium channel blockade efficacy but may improve metabolic stability .

Position 5 Functionalization :

  • Esterification of the carboxylic acid (e.g., ethyl or methyl esters) improves bioavailability and membrane penetration, as seen in the enhanced antihypertensive activity of ethyl esters .
  • The free carboxylic acid moiety in the parent compound may contribute to stronger receptor binding but poorer pharmacokinetics .

Chirality :

  • Enantiomeric purity significantly impacts activity. For example, the R-enantiomer of a related DHPM (compound 12a) showed 10-fold greater vasorelaxant activity than the S-enantiomer .

Pharmacological Profiles

Antihypertensive Activity :

The parent compound and its analogs act primarily as L-type calcium channel blockers, reducing vascular smooth muscle contraction. In spontaneous hypertensive rat models, the ethyl ester derivative (Table 1) demonstrated prolonged action (>24 hours) compared to nifedipine (<6 hours) . However, the S-ethyl variant (IC₅₀ = 5.2 nM) outperformed both the parent acid and nifedipine, highlighting the importance of sulfur-based substituents .

Antioxidant and Antimicrobial Activity :

Compounds with 2-thioxo or heteroaryl groups (e.g., furan) exhibit dual antioxidant and antimicrobial effects. For example, 4-(4-nitrophenyl) derivatives showed potent antifungal activity (MIC = 8 μg/mL against Candida albicans) , while furan-containing analogs scavenged ~80% of DPPH radicals at 100 μM .

Q & A

Q. Can machine learning predict novel derivatives’ properties?

  • Methodological Answer : Train ML models on synthesis data (e.g., solvent polarity, catalyst type) and physicochemical properties (logP, solubility). Validate predictions experimentally using ICReDD’s data-driven workflows .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate analytical results (e.g., NMR vs. X-ray data) to confirm structural integrity.
  • Step 2 : Replicate experiments under standardized conditions (e.g., inert atmosphere) to rule out environmental interference.
  • Step 3 : Apply multivariate statistical tools (e.g., PLS regression) to isolate confounding variables .

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